molecular formula C15H9Cl2N3O3 B3642844 5-(2-Chloro-4-nitrophenyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole

5-(2-Chloro-4-nitrophenyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole

Cat. No.: B3642844
M. Wt: 350.2 g/mol
InChI Key: OBJGWBJTJXNPRS-UHFFFAOYSA-N
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Description

5-(2-Chloro-4-nitrophenyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole: is a heterocyclic compound that features an oxadiazole ring substituted with chloro and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chloro-4-nitrophenyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-4-nitrobenzohydrazide with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Reduction: The chloro groups can be substituted by nucleophiles in substitution reactions.

    Substitution: The oxadiazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Amino derivatives: from the reduction of the nitro group.

    Substituted oxadiazoles: from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological processes.

Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-4-nitrophenyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole depends on its specific application. For instance, as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the biological function being studied.

Comparison with Similar Compounds

  • 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
  • 2,4-Dichloroacetanilide
  • 4-Chloro-2-nitrophenyl isothiocyanate

Comparison: Compared to these similar compounds, 5-(2-Chloro-4-nitrophenyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole is unique due to its oxadiazole ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5-(2-chloro-4-nitrophenyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3O3/c16-10-3-1-9(2-4-10)7-14-18-15(23-19-14)12-6-5-11(20(21)22)8-13(12)17/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJGWBJTJXNPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NOC(=N2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-Chloro-4-nitrophenyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole
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5-(2-Chloro-4-nitrophenyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole
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5-(2-Chloro-4-nitrophenyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole
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5-(2-Chloro-4-nitrophenyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole
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5-(2-Chloro-4-nitrophenyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole
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5-(2-Chloro-4-nitrophenyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole

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